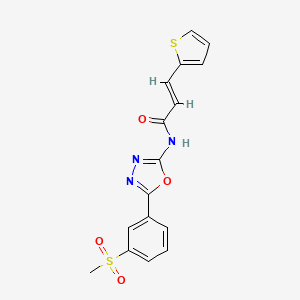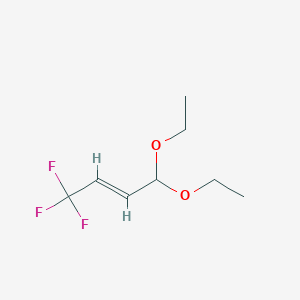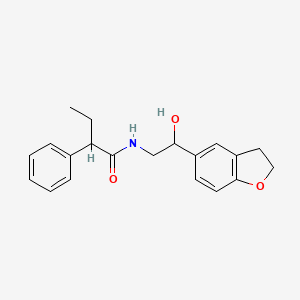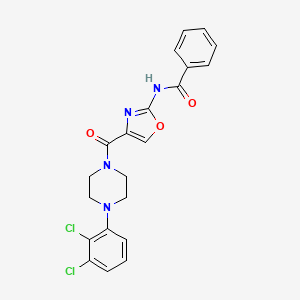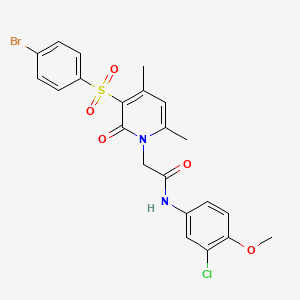
2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that often exhibit significant biological activity, including antitumor, anti-inflammatory, and antiviral properties. These activities are typically a result of the compound's ability to interact with biological molecules through various mechanisms.
Synthesis Analysis
The synthesis of complex organic compounds like 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide generally involves multiple steps, including functional group transformations and coupling reactions. For example, sulfonamide and acetamide derivatives are often synthesized through nucleophilic substitution reactions or amidation processes involving the corresponding sulfonyl chlorides or esters (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups, including sulfonyl, acetamide, and halogenated aromatic rings. These groups influence the compound's reactivity and interaction with biological targets. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are crucial for determining the molecular structure and confirming the identity of synthesized compounds (Mary et al., 2022).
Chemical Reactions and Properties
Compounds containing sulfonyl and acetamide groups can participate in various chemical reactions, including nucleophilic substitutions and hydrogen bond formation. These reactions can significantly affect the compound's pharmacological properties and its interaction with biological molecules. The presence of electronegative groups like halogens also impacts the compound's reactivity and biological activity (Chohan & Shad, 2011).
Applications De Recherche Scientifique
Anticonvulsant Properties
Derivatives of heterocyclic compounds containing a sulfonamide moiety, including compounds structurally similar to the chemical , have been synthesized and evaluated for their anticonvulsant activity. For instance, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, a compound with a related structure, exhibited significant anticonvulsive effects in a study by Farag et al. (2012) Synthesis of Some Azoles Incorporating a Sulfonamide Moiety as Anticonvulsant Agents.
Antibacterial and Antifungal Properties
N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have shown antibacterial and antifungal potential. The compounds synthesized in a study by Nafeesa et al. (2017) Synthesis, characterization and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate demonstrated good inhibitory effects against gram-negative bacterial strains.
Anticancer Applications
A novel series of 4-arylsulfonyl-1,3-oxazoles, including compounds with similar structural features, have been synthesized and shown to have anticancer activities. Zyabrev et al. (2022) Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles found that these compounds demonstrated activity against various cancer cell lines, suggesting their potential as leads for further cancer drug development.
Propriétés
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O5S/c1-13-10-14(2)26(12-20(27)25-16-6-9-19(31-3)18(24)11-16)22(28)21(13)32(29,30)17-7-4-15(23)5-8-17/h4-11H,12H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDCKYQSLPJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2489883.png)
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)

![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)

